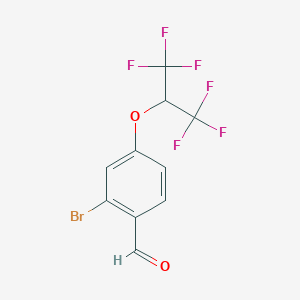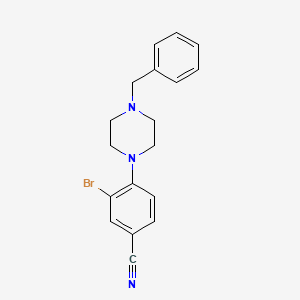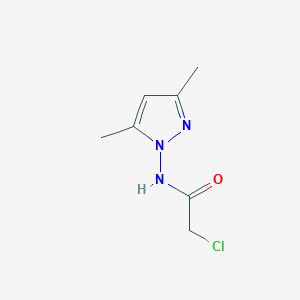![molecular formula C10H7F2NO2 B1444092 5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole CAS No. 1493428-68-4](/img/structure/B1444092.png)
5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole
Overview
Description
“5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole” is an organic compound with the molecular formula C10H7F2NO2 . It is a type of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom .
Molecular Structure Analysis
The molecular weight of “this compound” is 211.17 . The InChI code is 1S/C10H7F2NO2/c11-10(12)14-8-3-1-7(2-4-8)9-5-6-13-15-9/h1-6,10H . For a detailed molecular structure analysis, it’s recommended to use software tools that can visualize the structure based on the InChI code or other structural identifiers.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature is 4°C . For a detailed analysis of physical and chemical properties, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or other similar resources.Scientific Research Applications
Versatile Template for Synthesis
Oxazoles, including structures similar to 5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole, serve as versatile templates for synthesizing a wide variety of substituted oxazoles. These compounds are obtained through nucleophilic ring-opening of oxazolone with different nucleophiles, followed by cyclization. This approach allows for the production of various functionalized oxazoles with potential applications in medicinal chemistry and drug development (Misra & Ila, 2010).
Biological Activity and Drug Discovery
Oxazole derivatives exhibit a broad spectrum of biological activities, making them significant in drug discovery. For instance, some oxazolones and their benzamides show anti-lipid peroxidation activity, inhibit lipoxygenase, and demonstrate anti-inflammatory effects. These activities suggest their potential use in treating inflammatory diseases and their role in drug discovery processes (Mavridis et al., 2020).
Synthesis and Antioxidant Properties
The synthesis of oxazole-5(4H)-one derivatives and their evaluation for antioxidant activity reveal their significance in developing new antioxidant agents. These compounds have shown to inhibit lipid peroxidation effectively, indicating their potential as antioxidants (Kuş et al., 2017).
Nonlinear Optical Properties
Oxazoles also find applications in materials science, particularly in studying nonlinear optical properties. The synthesis and characterization of certain oxazole derivatives have led to insights into their potential for applications in photonics and electronics due to their nonlinear optical properties (Murthy et al., 2010).
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it is toxic if swallowed, in contact with skin or if inhaled . It’s recommended to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)14-8-3-1-7(2-4-8)9-5-6-13-15-9/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNCEHQZKIXOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



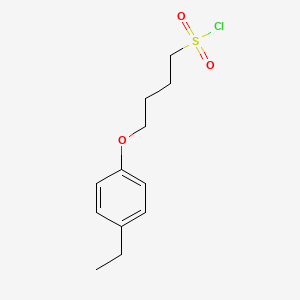
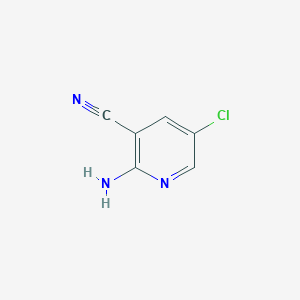
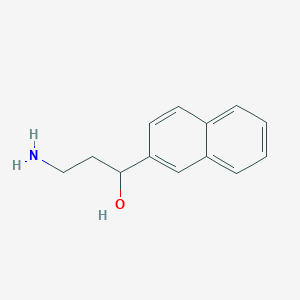
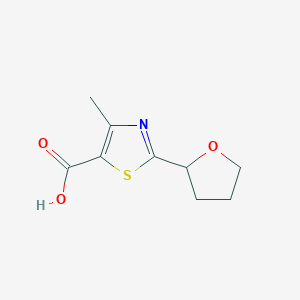
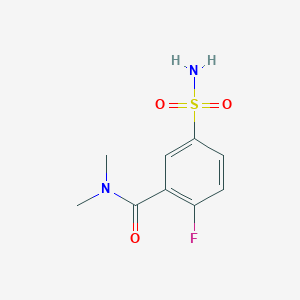
![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)
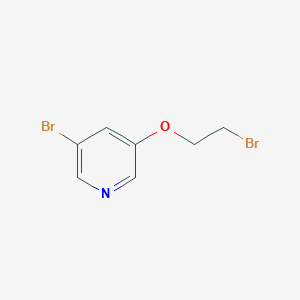
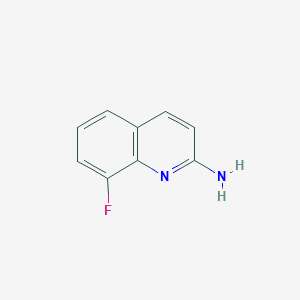
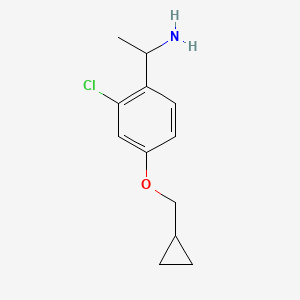
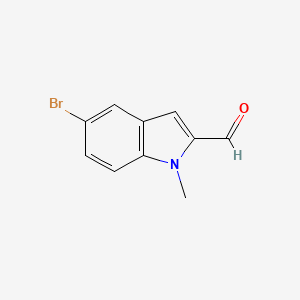
![4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1444024.png)
